ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate
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Overview
Description
ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of various reagents and conditions to achieve the desired thiophene structure.
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate has several scientific research applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) . Additionally, thiophene-mediated molecules exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mechanism of Action
The mechanism of action of ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various biological targets, leading to their diverse pharmacological effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The unique combination of functional groups in this compound contributes to its distinct properties and applications.
Properties
Molecular Formula |
C24H32N2O7S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H32N2O7S/c1-8-30-16-12-15(13-17(31-9-2)19(16)32-10-3)21(27)25-22-18(24(29)33-11-4)14(5)20(34-22)23(28)26(6)7/h12-13H,8-11H2,1-7H3,(H,25,27) |
InChI Key |
XGACEHSGJRTLRA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C(=O)OCC |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C(=O)OCC |
Origin of Product |
United States |
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